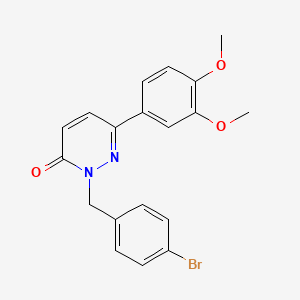

2-(4-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Description

The compound 2-(4-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its structure features a 4-bromobenzyl group at position 2 and a 3,4-dimethoxyphenyl substituent at position 6 of the pyridazinone core. This substitution pattern is critical for modulating biological activity, solubility, and receptor binding .

Properties

Molecular Formula |

C19H17BrN2O3 |

|---|---|

Molecular Weight |

401.3 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |

InChI |

InChI=1S/C19H17BrN2O3/c1-24-17-9-5-14(11-18(17)25-2)16-8-10-19(23)22(21-16)12-13-3-6-15(20)7-4-13/h3-11H,12H2,1-2H3 |

InChI Key |

GOONKMDEEVTBBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

Introduction of the 4-bromobenzyl group: This step might involve nucleophilic substitution reactions using 4-bromobenzyl halides.

Attachment of the 3,4-dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazinone oxides, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in the pyridazinone family can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The bromobenzyl and dimethoxyphenyl groups might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Core

The biological and physicochemical properties of pyridazinone derivatives are highly dependent on substituent modifications. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Key Structural Analogs and Their Properties

*Molecular weight inferred from structural analogs .

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The target compound’s 4-bromobenzyl group (electron-withdrawing) may enhance metabolic stability compared to the 2-chloro-4-fluorobenzyl analog, which combines halogens with opposing electronic effects .

- 3,4-Dimethoxyphenyl substituents (electron-donating) are conserved in compounds 50 and the target compound, suggesting a role in enhancing solubility or receptor interactions .

The thiophene substituent in CAS 1232799-21-1 introduces aromatic heterocyclic diversity, which could modulate π-π stacking interactions in receptor binding .

Biological Activity Trends :

- Piperidine-containing analogs (e.g., compound 50) serve as intermediates for antitrypsin agents, highlighting the importance of nitrogen-containing substituents in enzyme inhibition .

- Halogenated derivatives (e.g., compound 12) exhibit affinity for sigma-1 receptors, suggesting bromine and chlorine enhance hydrophobic interactions with protein pockets .

Structure-Activity Relationship (SAR) Insights

- Methoxy Groups: The 3,4-dimethoxyphenyl group is associated with enhanced antioxidant and enzyme inhibitory activities in non-pyridazinone systems (e.g., curcumin analogs) . In pyridazinones, this group may similarly improve solubility or mimic natural ligand conformations.

Biological Activity

2-(4-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, mechanisms of action, and comparisons with related compounds.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Core : This is achieved through the reaction of hydrazine with suitable dicarbonyl compounds.

- Introduction of the 4-Bromobenzyl Group : A nucleophilic substitution reaction is employed where a bromobenzyl halide reacts with an appropriate nucleophile.

- Coupling with the Dimethoxyphenyl Group : The final step involves coupling the bromobenzyl intermediate with a 3,4-dimethoxyphenyl derivative using palladium-catalyzed cross-coupling reactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. Its structural components allow for interactions that disrupt microbial cell functions.

- Anticancer Potential : The compound has been investigated in vitro for its cytotoxic effects against various cancer cell lines. Studies show that it can inhibit cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits antimicrobial properties against specific bacterial strains | |

| Anticancer | Inhibits cell proliferation in various cancer cell lines |

The mechanism of action for this compound is thought to involve interactions with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted function and cell death.

- Receptor Modulation : It may also interact with receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

- Anticancer Activity Study : In a study examining various pyridazine derivatives, this compound was shown to significantly reduce proliferation in human cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations. The study highlighted its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition, suggesting potential use as an antimicrobial agent .

Q & A

Q. Critical Parameters :

- Temperature control (e.g., 60–80°C for cyclization steps).

- Catalyst selection (e.g., Pd catalysts for coupling reactions).

- Solvent polarity (e.g., DMF or THF for optimal solubility of intermediates).

Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Advanced Research Question

- Pharmacokinetic Profiling : Assess bioavailability using HPLC-MS to detect metabolite interference .

- Dose-Response Analysis : Compare EC values across models to identify off-target effects.

- Tissue-Specific Metabolism : Use microsomal assays to evaluate hepatic clearance pathways .

What computational strategies are used to predict the binding affinity of this compound with biological targets?

Advanced Research Question

- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with target active sites.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

What are the key structural features of this compound that influence its physicochemical properties?

Basic Research Question

- Bromobenzyl Group : Enhances lipophilicity (logP ~3.5) and influences membrane permeability .

- Dimethoxyphenyl Substituent : Contributes to π-π stacking interactions in target binding .

- Pyridazinone Core : Provides rigidity, affecting solubility (experimental solubility <0.1 mg/mL in water) .

How does the introduction of electron-withdrawing groups (e.g., bromine) affect the compound's reactivity and pharmacological profile?

Advanced Research Question

- Reactivity : Bromine increases electrophilicity, facilitating nucleophilic aromatic substitution reactions .

- Pharmacology : Enhances binding to electron-rich targets (e.g., DNA gyrase) but may reduce metabolic stability .

What experimental approaches are recommended for studying the environmental degradation pathways of this compound?

Advanced Research Question

- Photolysis Studies : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS .

- Hydrolysis Assays : Test stability at pH 3–10 to identify labile bonds (e.g., ester or amide linkages).

- Microbial Degradation : Use soil microcosms to assess biodegradation half-life .

What are the stability considerations for this compound under different storage conditions?

Basic Research Question

- Temperature : Store at –20°C to prevent thermal decomposition.

- Light Sensitivity : Protect from UV light using amber vials to avoid photodegradation .

- Humidity : Use desiccants to prevent hydrolysis of methoxy groups .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of pyridazinone derivatives?

Advanced Research Question

- Substituent Scanning : Synthesize analogs with variations in bromine position or methoxy group count .

- Bioisosteric Replacement : Replace the pyridazinone core with thienopyrimidine to assess activity shifts .

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate structural descriptors with IC values .

What methodologies are employed to assess the compound's potential off-target effects in complex biological systems?

Advanced Research Question

- Proteome Profiling : Use affinity chromatography coupled with LC-MS/MS to identify interacting proteins .

- CRISPR Screening : Perform genome-wide knockout studies to map toxicity pathways.

- Transcriptomics : Analyze RNA-seq data from treated cell lines to detect dysregulated genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.